Aberchrome 670

Overview

Description

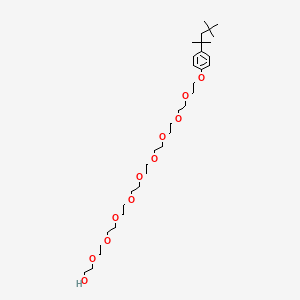

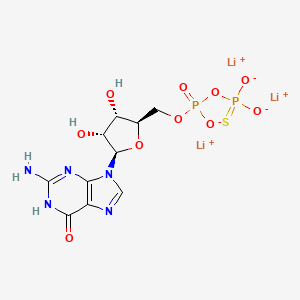

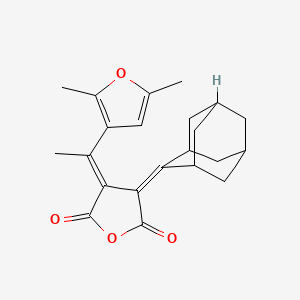

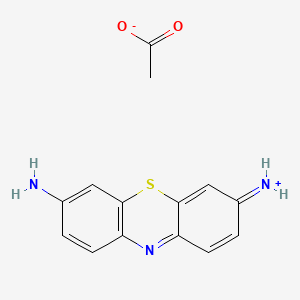

Aberchrome 670 is a compound with the molecular formula C22H24O4 . It is a fulgide-type photochromic compound . The compound is characterized by its ability to isomerize between two metastable forms through light stimuli .

Molecular Structure Analysis

The molecular structure of this compound includes a central ring and various functional groups . The InChI representation of this compound is InChI=1S/C22H24O4/c1-10-4-17(12(3)25-10)11(2)18-20(22(24)26-21(18)23)19-15-6-13-5-14(8-15)9-16(19)7-13/h4,13-16H,5-9H2,1-3H3/b18-11+,20-19? . The compound has a molecular weight of 352.4 g/mol .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 352.4 g/mol . It has a topological polar surface area of 56.5 Ų and a complexity of 713 . The compound has no hydrogen bond donors but has four hydrogen bond acceptors . The rotatable bond count is 1 .

Scientific Research Applications

Surface Morphology and Electrical Transport Properties

A study by EL-Barry (2020) explored the surface morphology and electrical properties of Aberchrome 670 thin films with nano thickness. This research provides insights into the microscopic features and electrical applications of organic photochromic compounds, employing techniques such as atomic force microscopy (AFM) and cyclic voltammetry. The study also examined the thermal effect on electrical resistivity, thermoelectric power, and Seebeck coefficient, along with dielectric characteristics influenced by frequency (EL-Barry, 2020).

Photochromic Liquid Core Nanocapsules

Tsuru et al. (2019) developed photochromic liquid core nanocapsules containing this compound. These nanocapsules were synthesized using oil-in-water nanoemulsion droplets and showed potential for use in optoelectronic devices. The study highlights the faster photoisomerization of this compound in liquid cores compared to solid polymer matrices (Tsuru et al., 2019).

Isomerization Behavior under X-Ray Irradiation

Kawamura et al. (2019) investigated the isomerization behavior of this compound in poly(methyl methacrylate)-based films upon X-ray irradiation. This research is aimed at developing tissue-equivalent and non-disposable radiation imaging elements. The findings reveal that photochromic reactions and other reactions proceed simultaneously under X-ray irradiation (Kawamura et al., 2019).

Holographic Gratings in Polymer Films

A study by Kardinahl and Franke (1996) explored the use of photochromic dyes like this compound in polymer films for forming holographic gratings. This research discusses the creation of latent photochromic gratings and their nonlinear characteristics due to the photochromic mechanism (Kardinahl & Franke, 1996).

Reversible Storage Media in Photopolymers

Tork et al. (2002) investigated the photoinduced reversible color change and holographic recording in photopolymers doped with this compound. This study focuses on the coloring and bleaching processes, photochemical fatigue resistance, and real-time holographic recording in fulgide-doped photopolymer film (Tork et al., 2002).

Mechanism of Action

Target of Action

Aberchrome 670, also known as Ab670, is a fulgide-type photochromic compound . Its primary target is the light spectrum, specifically ultraviolet (UV) and visible light . It is used in the production of coatings and other devices due to its high solubility parameter, low surface tension, and ability to form films on water surfaces .

Mode of Action

Ab670 undergoes photoisomerization upon exposure to UV or visible light . In its original state, the molecules take the E conformation, characterized by a pale yellow color . Upon UV irradiation, it isomerizes to the closed © form, characterized by an intense red tone . When exposed to high temperatures (above the melting point), or further UV irradiation, the Z isomer is formed . This Z isomer can revert back to the original E form when the compound is annealed near the glass transition temperature .

Biochemical Pathways

The primary biochemical pathway involved in the action of Ab670 is photoisomerization . This process involves the structural transformation of the molecule upon absorption of light, leading to changes in its optical properties. The isomerization from E to Z form and vice versa represents a significant change in the molecular structure of Ab670 .

Result of Action

The primary result of Ab670’s action is a change in color from pale yellow to intense red upon UV irradiation . This color change is due to the isomerization of the molecule from the E to C form . The formation of the Z isomer under certain conditions (high temperature or further UV irradiation) and its ability to revert back to the E form adds complexity to the molecular effects of Ab670 .

Action Environment

The action of Ab670 is influenced by environmental factors such as light and temperature . UV or visible light triggers the isomerization process, while high temperatures can lead to the formation of the Z isomer . The stability and efficacy of Ab670 are likely to be affected by these environmental conditions. For instance, the compound’s photochromic properties could be less effective in low light conditions or at temperatures below the melting point .

Future Directions

The unique properties of Aberchrome 670 and other photoswitchable molecules have found a wide range of applications within physics, chemistry, and biology . Future research could focus on improving the efficiency of the photoisomerization event, exploring new applications, and understanding the isomerization process at high pressures, high electric fields, and under nanometric spatial confinement in pure supercooled compounds .

Properties

IUPAC Name |

(4E)-3-(2-adamantylidene)-4-[1-(2,5-dimethylfuran-3-yl)ethylidene]oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O4/c1-10-4-17(12(3)25-10)11(2)18-20(22(24)26-21(18)23)19-15-6-13-5-14(8-15)9-16(19)7-13/h4,13-16H,5-9H2,1-3H3/b18-11+,20-19? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVNPWVABCFZRY-HJJJESHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=C2C(=C3C4CC5CC(C4)CC3C5)C(=O)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)/C(=C/2\C(=C3C4CC5CC(C4)CC3C5)C(=O)OC2=O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)